molecular formula C25H24N2O2 B2554549 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 941953-57-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B2554549
CAS No.: 941953-57-7
M. Wt: 384.479
InChI Key: YFAKNWYQMSIJGD-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic tetrahydroquinoline derivative designed for research applications. Tetrahydroquinoline scaffolds are recognized as privileged structures in medicinal chemistry and are frequently investigated for their potential biological activities . This compound features a benzyl group at the N1 position and a 2-(m-tolyl)acetamide moiety at the 6-position, making it a structurally distinct analog for structure-activity relationship (SAR) studies. Quinoline-based compounds have demonstrated significant potential in anticancer research, with mechanisms of action that can include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Related structures have been explored as tools for probing beta-adrenoceptor subtypes, suggesting potential applications in neuroscience and pharmacology research . As a building block, this compound can aid in the development of novel chemical entities for high-throughput screening and hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-6-5-9-20(14-18)15-24(28)26-22-11-12-23-21(16-22)10-13-25(29)27(23)17-19-7-3-2-4-8-19/h2-9,11-12,14,16H,10,13,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAKNWYQMSIJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Reduction and Benzylation: The resulting quinoline derivative is then reduced to form the tetrahydroquinoline structure, followed by benzylation at the nitrogen atom.

    Acylation: The final step involves the acylation of the tetrahydroquinoline derivative with m-tolylacetic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid, depending on the specific reaction.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Nitrated, halogenated, or sulfonated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in the body:

    Molecular Targets: Potential targets include enzymes involved in neurotransmitter synthesis or degradation, receptors in the central nervous system, and proteins involved in inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, neuroprotection, or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive acetamides and heterocyclic derivatives. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Biological Activity / Target Source (Evidence ID)
A-412997 (2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) Piperidine-pyridine m-Tolyl acetamide Dopamine D2/D3/D4 receptor agonist
Compound 19 (2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide) Thienopyrimidine m-Tolyl acetamide, thioether linkage SmCD1 inhibitor (IC₅₀ = 102.5 µM)
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Tetrahydroquinolinone Chloroacetamide, methylene linker Synthetic intermediate
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide) Phenoxy-triazole Chloro-methylphenoxy, triazole Synthetic auxin agonist

Key Structural and Pharmacological Insights

The rigid tetrahydroquinoline scaffold may enhance selectivity for enzymes or receptors requiring planar aromatic interactions . Compound 19’s thienopyrimidine core introduces sulfur-based electronics and bulkiness, which may reduce solubility but improve protease (SmCD1) binding compared to the target compound’s oxygen-rich tetrahydroquinoline .

Substituent Effects: The m-tolyl acetamide group is a common feature in A-412997, Compound 19, and the target compound. Meta-substitution avoids steric hindrance observed in ortho-substituted analogs while maintaining moderate metabolic stability compared to para-substituted derivatives . The 1-benzyl group on the tetrahydroquinoline may enhance CNS penetration compared to unsubstituted analogs (e.g., ’s chloroacetamide derivative), which lack lipophilic aromatic extensions .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous acetamides (e.g., alkylation of tetrahydroquinoline intermediates with benzyl halides, followed by coupling to m-tolylacetic acid derivatives) . This contrasts with Compound 19’s thioether linkage, which requires thioglycolic acid or similar reagents .

Functional assays (e.g., β-arrestin recruitment, cAMP inhibition) would be critical to compare efficacy .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
CAS Number 941953-57-7
LogP 4.7155
Polar Surface Area 38.902 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
  • DNA Intercalation : Its quinoline core structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Receptor Modulation : The compound may modulate receptor signaling pathways due to the presence of the benzyl and m-tolyl moieties, enhancing its binding affinity to certain proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of tetrahydroquinoline have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HT29 (colon cancer)
    • DU145 (prostate cancer)
    The MTT assay was utilized to evaluate cell viability and cytotoxicity. Results indicated a dose-dependent reduction in cell viability, suggesting promising anticancer properties.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • Researchers synthesized various tetrahydroquinoline derivatives and tested their efficacy against cancer cell lines.
    • Results showed that modifications in the side chains significantly impacted cytotoxicity levels.
  • Antimicrobial Studies :
    • A study evaluated the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria.
    • Findings revealed that certain structural modifications enhanced antibacterial activity.
  • Pharmacological Characterization :
    • Detailed pharmacological profiling was conducted to assess the binding affinity of these compounds to specific receptors.
    • The results indicated that some derivatives could serve as lead compounds for drug development targeting specific pathways.

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